molecular formula C19H26N2O5S B4028755 2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4028755
M. Wt: 394.5 g/mol
InChI Key: BZIMOUAIFQUHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H26N2O5S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxyethyl 2-mercapto-6-(3-methoxy-2-propoxyphenyl)-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate is 394.15624311 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrimidine derivatives have been synthesized through various chemical reactions, showcasing the diversity in chemical synthesis methodologies. For instance, the synthesis of 4-Hydroxy-6-mercaptopyrimidines substituted with amino-, methyl-, or phenyl-groups has been achieved using a dithioester as the three-carbon fragment, highlighting the flexibility in designing molecules for specific applications (Snyers et al., 2010).

Non-Destructive Evaluation

  • The acoustical properties of 2-mercapto substituted pyrimidines have been investigated, demonstrating their potential use in industrial and medicinal applications. This research highlights the significance of understanding the physical properties of such compounds for their application in various fields (Bodke et al., 2014).

Anti-Inflammatory and Analgesic Agents

  • Novel pyrimidine derivatives derived from natural compounds have been synthesized and evaluated as anti-inflammatory and analgesic agents. This indicates the therapeutic potential of pyrimidine derivatives in medicine, particularly in the development of new drugs with cyclooxygenase inhibitory activity (Abu‐Hashem et al., 2020).

Antiviral Activity

  • Certain 2,4-diamino-6-substituted pyrimidines have shown marked inhibitory activity against retrovirus replication in cell culture, offering insights into the development of antiviral drugs targeting specific viral pathogens (Hocková et al., 2003).

Antibacterial Activity

  • The synthesis of previously unknown 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines has been achieved, and their high antibacterial activity against gonococcal infections has been demonstrated. This research opens up new avenues for the development of antibacterial agents based on pyrimidine derivatives (Verbitskiy et al., 2021).

Properties

IUPAC Name

2-methoxyethyl 4-(3-methoxy-2-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-5-9-25-17-13(7-6-8-14(17)24-4)16-15(12(2)20-19(27)21-16)18(22)26-11-10-23-3/h6-8,16H,5,9-11H2,1-4H3,(H2,20,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIMOUAIFQUHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C2C(=C(NC(=S)N2)C)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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